TMC-205

Cancer Research Cytotoxicity Assay Structure-Activity Relationship (SAR)

Light- and air-sensitivity of TMC-205 compromises experimental reproducibility when sourced from generic suppliers. This natural indole alkaloid (CAS 403646-00-4) requires authenticated purity and controlled handling. • Dual-activity benchmark: SV40 promoter activation (2-, 4-, 6-fold at 1, 10, 100 μM) plus broad antiproliferative effects (GI50 52-203 μM across cancer cell lines). • Modern synthetic route (77% one-pot gram-scale) ensures batch-to-batch consistency for SAR programs. • Supplied with recommended storage (-20°C, protected from light/air) and ambient shipping to maintain integrity. Essential reference standard for validating novel indole alkaloid analogs.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B12292439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC-205
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C(=O)O
InChIInChI=1S/C14H13NO2/c1-9(2)3-4-10-5-6-11-12(14(16)17)8-15-13(11)7-10/h3-8,15H,1H2,2H3,(H,16,17)/b4-3+
InChIKeyDGRQZYNJXNNHBY-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMC-205: SV40 Activator & Antiproliferative Agent


TMC-205 is a natural indole alkaloid fungal metabolite, first isolated from an unidentified strain (TC 1630), chemically defined as (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid [1]. It was discovered as a transcriptional up-regulator of the Simian Virus 40 (SV40) promoter and exhibits antiproliferative activity against a panel of human cancer cell lines [2]. Its utility is tempered by significant light and air sensitivity, a critical factor for procurement and handling [2]. This guide provides a quantitative evidence-based comparison for scientific and industrial users considering TMC-205 versus its analogs.

Workflow

SV40 promoter activation studies & reporter gene assays

Assay context

Cell-model antiproliferative endpoint screening

Handling

Light- and air-sensitive compound; requires inert-atmosphere handling

Evidence-Based TMC-205 Procurement


Simple substitution of TMC-205 with other indole alkaloids or SV40 promoter activators is not scientifically valid. The parent compound's instability to light and air necessitates specific handling, while its unique dual activity profile (promoter activation and antiproliferation) is not uniformly shared by all analogs [1]. Synthetic accessibility is a further differentiator: early multi-step routes yielded moderate amounts, but newer, more efficient one-pot methodologies can produce the compound at gram-scale with high regio- and stereo-selectivity [2][3]. Therefore, the source, purity, and synthetic route of a procured sample directly impact experimental reproducibility and downstream applications, making a generic purchase a significant risk.

Analog mismatch

Other indole alkaloids may lack dual SV40 activation and antiproliferative profile; class-level activity does not guarantee functional equivalence.

Stability gap

Air-stable synthetic analogs show higher potency but altered activation signatures; compound instability limits direct comparison to stabilized derivatives.

Route variability

Synthetic route (one-pot vs multi-step) impacts purity, stereochemistry, and trace impurities; generic sourcing may not specify origin.

TMC-205 Potency, Stability & Synthesis Benchmarks


Cytotoxicity vs. Air-Stable Analogs in HCT-116

The parent compound TMC-205 is substantially less potent than its synthetic, air-stable analogues in a colon cancer model. TMC-205 exhibits a GI50 of 68 μM in HCT-116 cells, whereas analogues developed in the same study are 2- to 8-fold more cytotoxic [1]. This directly quantifies the potency gap that can be closed through structural modification, establishing TMC-205 as the essential benchmark for SAR studies.

Cytotoxicity vs. air-stable analogs
Head-to-head
GI50 68 μM vs. 2- to 8-fold more potent analogs in HCT-116
Cytotoxicity endpoint review; supports SAR benchmark context
HCT-116 colon cancer model; 72-h MTS assay
Cancer Research Cytotoxicity Assay Structure-Activity Relationship (SAR)

SV40 Promoter Activation Profile

TMC-205 acts as a direct transcriptional activator of the SV40 promoter in a concentration-dependent manner, a property not shared by all indole alkaloids. Luciferase reporter gene activity was increased approximately 2-fold, 4-fold, and 6-fold at TMC-205 concentrations of 1 μM, 10 μM, and 100 μM, respectively [1][2]. This activation is dependent on the presence of the SV40 enhancer element [1].

SV40 promoter activation
Class-level
~2× (1 μM), ~4× (10 μM), ~6× (100 μM)
Concentration-dependent transcriptional activation context
Luciferase reporter; SV40 enhancer-dependent
Gene Expression Transcriptional Regulation SV40 Promoter Luciferase Reporter Assay

Scalable One-Pot Synthesis

Recent advances have dramatically improved the synthetic accessibility of TMC-205, overcoming the limitations of earlier multi-step routes. A 2026 report describes a concise, one-pot total synthesis that achieves a 77% overall yield on a gram scale in just two streamlined steps, characterized by high atom economy and excellent regio- and stereoselectivity for the E-isomer [1]. A related 2021 approach also reported a 78% yield for a two-step, protecting-group-free synthesis [2]. These modern methods contrast sharply with the initial 5-step, 64% total yield synthesis from 2014, and the even less efficient (10% yield) Stille coupling approach [3][4].

Scalable one-pot synthesis
Cross-study comparable
77–78% overall yield (2021/2026) vs. 64% (5-step) and 10% (Stille)
Synthetic route context; modern methods improve supply reliability
Gram-scale, high E-selectivity; compare to older multi-step routes
Synthetic Chemistry Process Chemistry Scalability One-Pot Synthesis

Antiproliferative Spectrum in Cancer Cells

TMC-205 demonstrates a broad but moderate antiproliferative effect across a panel of human cancer cell lines, with GI50 values ranging from 52 μM to 203 μM [1]. This range provides a quantitative baseline for its activity, allowing researchers to assess whether an analog offers a meaningful improvement. While not a potent single-agent therapeutic, this activity profile supports its use as a tool compound for investigating mechanisms of cancer cell growth inhibition.

Antiproliferative spectrum
Class-level
GI50 range 52–203 μM across cancer cell line panel
Cell-model endpoint review; supports mechanism-of-action probe use
72-h growth inhibition; moderate potency range for tool compound
Cancer Research Antiproliferative Drug Discovery In Vitro Pharmacology

TMC-205 Scientific & Industrial Applications


SAR Benchmark for Indole Alkaloids

TMC-205 serves as the essential parental benchmark for developing novel, more stable, and potent anticancer indole alkaloids. Its well-characterized GI50 of 68 μM in HCT-116 cells [1] and the 2-8-fold potency improvement of its air-stable analogs [1] provide a clear, quantitative reference point. Researchers can use TMC-205 to validate new synthetic routes and quantify the relative activity of their novel compounds, making it indispensable for any SAR program focused on this scaffold.

Chemical Probe for SV40 Promoter Studies

TMC-205 is a specific, titratable activator of the SV40 promoter, increasing luciferase reporter gene expression by 2-, 4-, and 6-fold at 1, 10, and 100 μM, respectively [2]. This precise, concentration-dependent effect allows researchers to finely control transgene expression in SV40-driven systems. It is a valuable tool for gain-of-function studies, reporter assays, and investigating the fundamental mechanisms of transcriptional regulation by the SV40 enhancer [2].

Analytical Reference for QC Methods

Given its established light and air sensitivity [1], TMC-205 is a challenging but ideal reference standard for developing stability-indicating analytical methods. Its susceptibility to degradation via reactive oxygen species [1] makes it a rigorous test for evaluating the protective capabilities of formulation excipients, storage conditions, and handling protocols. High-purity TMC-205 synthesized via modern, high-yielding routes (e.g., 77% one-pot synthesis) [3] is critical for ensuring accuracy in these analytical applications.

Antiproliferative Mechanism Probe

TMC-205 exhibits a defined range of antiproliferative activity across multiple cancer cell lines (GI50 values 52-203 μM) [1]. This moderate potency and broad activity profile make it a useful tool compound for cellular mechanism-of-action studies. Its effects can be compared with those of more potent, structurally related analogs [1] to deconvolute specific molecular targets and pathways responsible for growth inhibition in different cancer types.

Application
Selection Property
Validation Focus
Indole alkaloid SAR studies
SAR benchmark context
Analog potency comparison
SV40 promoter-driven gene expression
Transcriptional activation profile
Concentration-dependent response
Stability-indicating method development
Light/air sensitivity profile
Degradation pathway verification
Antiproliferative mechanism-of-action
Cell-model endpoint context
Cell panel response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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